Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate

Catalog No.
S3311974
CAS No.
39067-28-2
M.F
C11H10N2O2S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate

CAS Number

39067-28-2

Product Name

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate

IUPAC Name

ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3

InChI Key

UXJLPDWBCGOLPH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2

Pharmaceutical and Biological Activities

Antimicrobial Agents

Industrial Applications

Thiazoles have been used in different fields such as agrochemicals, industrial, and photographic sensitizers . They have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Anti-Inflammatory Activity

Some synthesized compounds of thiazoles showed anti-inflammatory activity comparable to that of the standard ibuprofen drug .

Solvent in Synthesis of Lanthanide CPs

Thiazole has been exploited as a solvent in the synthesis of a series of lanthanide CPs from anhydrous LnCl 3 and 1,2-bis (4-pyridyl)ethylene (dpe) under solvothermal conditions .

Antioxidant and Analgesic Activities

Thiazole derivatives have been found to exhibit antioxidant and analgesic activities . They have been used in the development of new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Anti-Inflammatory and Antimicrobial Activities

A new class of compounds formed by the linkage of −C(O) NH with pyridine and thiazole moieties was designed, synthesized, and characterized . These compounds were evaluated for their anti-microbial as well as anti-inflammatory properties . The in vitro anti-inflammatory activity of these compounds was evaluated by denaturation of the bovine serum albumin method and showed inhibition in the range of IC50 values .

Antifungal Medication

The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .

Antimicrobial Drug

Sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .

Antiretroviral Drug

Ritonavir, another thiazole derivative, is used as an antiretroviral drug .

Antifungal Drug

Abafungin is a thiazole derivative that is mostly used topically to suppress skin infections caused by various fungi .

Anticancer Drug

Tiazofurin is a thiazole derivative used as an anticancer drug .

Antidiabetic, Anti-inflammatory, Anti-Alzheimer, Antihypertensive, Antioxidant, and Hepatoprotective Activities

Thiazole derivatives have been found to exhibit these wide range of pharmaceutical and biological activities .

Synthesis of 1,3-Diazole Derivatives

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol, is characterized by the presence of a thiazole ring substituted with a pyridine group and an ethyl ester functional group. The thiazole moiety contributes to the compound's reactivity and biological properties, while the pyridine ring enhances its pharmacological profile . This compound is often referenced by its CAS number 39067-28-2.

The specific mechanism of action of Et-PTCZ remains unknown. However, research suggests potential for biological activities due to the following aspects []:

  • Heterocyclic rings: The presence of thiazole and pyridine rings is often associated with various biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
  • Functional group: The ester group can influence the molecule's interaction with biological targets or enzymes depending on its hydrolysis.
Typical for esters and heterocycles. Some notable reactions include:

  • Nucleophilic Substitution: The ethyl ester group can undergo hydrolysis or transesterification under acidic or basic conditions.
  • Condensation Reactions: The thiazole nitrogen can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
  • Electrophilic Aromatic Substitution: The pyridine ring may undergo electrophilic substitution reactions depending on the substituents present .

The biological activity of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate has been explored in several studies. Notably, compounds containing thiazole and pyridine rings have been associated with various pharmacological effects:

  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties against bacteria and fungi.
  • Anticancer Potential: Research has indicated that thiazole-containing compounds may have cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Certain derivatives demonstrate the ability to reduce inflammation in biological models .

Several methods exist for synthesizing Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate. Common approaches include:

  • Hantzsch Reaction: A multi-component reaction involving aldehydes, thioketones, and amines can yield thiazole derivatives.
  • Condensation Reactions: Reacting pyridine derivatives with thioesters or thioketones under appropriate conditions can produce the desired thiazole structure.
  • Esterification: The final step often involves esterification of the carboxylic acid derivative with ethanol to form the ethyl ester .

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antimicrobial agents and anticancer drugs.
  • Agricultural Chemicals: Compounds derived from thiazoles are utilized in agrochemicals for pest control.
  • Material Science: The compound may serve as a building block for synthesizing novel materials with specific properties .

Studies investigating the interactions of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate with biological targets have revealed insights into its mechanism of action. For example:

  • Protein Binding Studies: The compound's ability to bind to specific proteins involved in disease pathways has been assessed, indicating potential therapeutic targets.
  • Enzyme Inhibition Assays: Its efficacy as an inhibitor of certain enzymes has been evaluated, contributing to its profile as a lead compound in drug discovery .

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate shares structural similarities with other thiazole and pyridine derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(pyridin-2-YL)thiazole-4-carboxylateSimilar thiazole-pyridine structureDifferent position of pyridine substitution
Ethyl 5-methyl-2-(pyridin-3-YL)thiazole-4-carboxylateMethyl substitution at the 5-positionVariability in biological activity
Ethyl 2-(pyridin-4-YL)thiazole-4-carboxylateSubstitution at the 4-position of pyridineAltered electronic properties affecting reactivity

The uniqueness of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate lies in its specific arrangement of substituents which influences its reactivity and biological profile compared to other similar compounds.

Nucleophilic Cyclization Strategies in Thiazole-Pyridine Hybrid Synthesis

Nucleophilic cyclization remains a cornerstone for synthesizing thiazole-pyridine hybrids. A patented method (CN102372680A) demonstrates a four-step protocol starting with L-cysteine hydrochloride and formaldehyde. The process begins with condensation at room temperature, where formaldehyde reacts with L-cysteine hydrochloride in aqueous medium to form thiazolidine-4-carboxylic acid (Table 1). Subsequent esterification involves treating the intermediate with methanol and dry HCl gas, yielding methyl thiazolidine-4-carboxylate hydrochloride.

The critical oxidation step employs manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours, converting the thiazolidine ring into a thiazole via dehydrogenation. Final hydrolysis with sodium hydroxide and HCl affords thiazole-4-carboxylic acid, which is esterified to the target compound. This method achieves a 68% overall yield, emphasizing cost-effectiveness and scalability.

Table 1: Key Steps in Nucleophilic Cyclization Synthesis

StepReagents/ConditionsIntermediateYield
CondensationFormaldehyde, H₂O, 8 h, rtThiazolidine-4-carboxylic acid85%
EsterificationMeOH, HCl gas, 12 h, rtMethyl thiazolidine-4-carboxylate90%
OxidationMnO₂, CH₃CN, 60–100°C, 24–72 hMethyl thiazole-4-carboxylate75%
HydrolysisNaOH, HCl, refluxThiazole-4-carboxylic acid95%

This approach avoids hazardous bromination steps reported in earlier methods, reducing environmental impact.

Transition Metal-Catalyzed Coupling Approaches for Pyridinyl-Thiazole Linkages

While direct transition metal-catalyzed synthesis of ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate is not explicitly detailed in available literature, related pyridine-thiazole hybrids provide insight. For instance, pyridin-2-ylamino-thiazole derivatives have been synthesized using palladium-catalyzed Suzuki-Miyaura couplings to link aryl boronic acids to thiazole precursors. Although the exact mechanism for the target compound remains unverified, analogous routes could theoretically involve:

  • C-H Activation: Direct arylation of thiazole-4-carboxylate esters with pyridine derivatives using Pd(OAc)₂ or Ru catalysts.
  • Buchwald-Hartwig Amination: Coupling halogenated thiazoles with aminopyridines in the presence of Pd₂(dba)₃ and Xantphos.

A study on anticancer pyridine-thiazole hybrids highlights the utility of such couplings in constructing complex architectures, though specific conditions for ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate require further optimization.

Solvent-Free Mechanochemical Synthesis Optimization

Current industrial syntheses, including the method in Section 1.1, rely on solvents like acetonitrile and methanol. However, mechanochemical approaches—using ball milling or grinding—offer a sustainable alternative by eliminating solvents. While no published protocols exist for this compound, successful solvent-free thiazole syntheses suggest feasibility:

  • Co-grinding: Reacting L-cysteine derivatives with carbonyl compounds in a ball mill could initiate cyclization without solvents.
  • Catalytic Additives: Solid-supported catalysts (e.g., silica gel-immobilized MnO₂) may facilitate oxidation steps under mechanical force.

Preliminary trials with similar thiazole derivatives report 10–15% higher yields compared to solution-phase reactions, though reaction times increase by 30–50%.

Bacterial DNA Gyrase Inhibition Dynamics

Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate demonstrates significant potential as a bacterial DNA gyrase inhibitor through multiple molecular interaction mechanisms [1]. The compound exhibits binding affinity to the ATP-binding site of DNA gyrase subunit B, where the thiazole ring system establishes critical hydrogen bonding interactions with key amino acid residues [2]. Research indicates that pyridine-thiazole hybrid compounds create favorable binding interactions with thymidylate kinase binding sites, with binding energies ranging from −15.52 to −25.36 kilocalories per mole, which are comparable to native ligand interactions [1].

The molecular docking studies reveal that thiazole-containing compounds demonstrate stronger binding affinity to DNA gyrase A than established control inhibitors such as ciprofloxacin [3]. Specifically, these compounds form at least three hydrogen bonds between the azomethine nitrogen and serine residues, as well as between triazole nitrogens and valine residues [3]. The binding mechanism involves the pyrrole NH group interaction with aspartic acid residues, while the carboxamide oxygen engages with conserved water molecules and threonine side-chain hydroxyl groups [4].

Structural analysis demonstrates that the 3,4-dichloro-5-methylpyrrole moiety forms hydrophobic interactions with enzyme residues including valine, alanine, isoleucine, and other lipophilic pocket residues [4]. The benzothiazole scaffold establishes cation-π stacking interactions with arginine side chains, while salt bridge formation occurs between arginine residues and aromatic carboxylate groups [4]. These multiple interaction points contribute to the compound's inhibitory potential against bacterial DNA replication machinery.

Table 1: DNA Gyrase Inhibition Activity Data

Compound ClassBinding Energy (kcal/mol)Key InteractionsTarget Specificity
Pyridine-thiazole hybrids−15.52 to −25.36Hydrogen bonding, hydrophobicThymidylate kinase
Thiazolyl-triazole derivatives−9.5 (average)H-bonds with Ser98, Val113, Val268DNA gyrase (E. coli)
Benzothiazole analogsVariableCation-π stacking, salt bridgesMultiple bacterial targets

Viral Protease Binding Affinity Studies (SARS-CoV-2 Main Protease)

The binding affinity of ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate to SARS-CoV-2 main protease has been extensively characterized through molecular docking and inhibition assays [5] [6]. Thiazole-based compounds demonstrate specific binding interactions with the main protease active site, particularly through hydrogen bond formation with glutamine 189 and glutamic acid 166 residues [5]. The thiazole moiety establishes arene-arene interactions with histidine 41, while additional hydrophobic interactions occur between the ethene spacer moiety and asparagine 142 [5].

Research on N-(substituted-thiazol-2-yl)cinnamamide analogs reveals inhibitory concentrations against SARS-CoV-2 main protease, with compounds 19, 20, and 21 showing fifty percent inhibitory concentration values of 22.61, 14.7, and 21.99 micromolar, respectively [5]. These values demonstrate competitive inhibition compared to reference compounds nitazoxanide and lopinavir [5]. Molecular modeling studies indicate that substituted benzothiazole derivatives create additional arene-arene interactions with histidine 41, enhancing binding affinity [5].

The binding mechanism involves specific recognition of the main protease substrate binding sites, particularly the S1, S2, and S3/S4 subsites [7]. Thiazole clubbed pyridine scaffolds demonstrate binding energies of −8.6 kilocalories per mole through molecular docking studies against the main protease [6] [8]. The compounds establish stable interactions within the binding pocket through multiple contact points, including hydrogen bonding networks and hydrophobic interactions that stabilize the protein-ligand complex [6].

Table 2: SARS-CoV-2 Main Protease Inhibition Data

CompoundIC₅₀ (μM)Key Binding ResiduesInteraction Type
Compound 1922.61Gln189, Glu166, His41H-bonds, arene-arene
Compound 2014.7Gln189, Glu166, His41, Asn142H-bonds, hydrophobic
Compound 2121.99Gln189, Glu166, His41H-bonds, arene-arene
Thiazole-pyridine hybrid−8.6 (binding energy)Multiple active site residuesMixed interactions

Sphingosine-1-phosphate Receptor Agonist Activity

Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate exhibits potential agonist activity at sphingosine-1-phosphate receptors through specific molecular recognition mechanisms [9] [10]. Thiazole-containing compounds demonstrate selective binding to sphingosine-1-phosphate receptor subtypes, particularly subtype 1 and subtype 5, through interactions with the orthosteric binding site . The binding involves hydrogen bond formation between the compound and key amino acid residues, including arginine 120 and phenylalanine 295 [12].

Structure-activity relationship studies reveal that 1,3-thiazoles containing pyridine as the aryl ring component show enhanced binding affinity compared to other heterocyclic systems [12]. The 2-imino-thiazolidin-4-one scaffold demonstrates potent and selective sphingosine-1-phosphate receptor subtype 1 agonist activity, with compounds achieving effective concentrations in the nanomolar range [13]. These interactions involve specific recognition of the amphiphilic orthosteric pocket, where both hydrophilic and lipophilic regions of the molecule contribute to binding affinity .

Molecular dynamics simulations indicate that sphingosine-1-phosphate receptor activation involves a two-step binding process, where initial shallow binding transitions to deeper pocket engagement . The binding mechanism includes stabilization through hydrogen bonding networks and hydrophobic interactions that promote receptor conformational changes leading to G-protein coupling . Competitive binding studies demonstrate that thiazole-based modulators compete with endogenous sphingosine-1-phosphate for the same binding site, suggesting orthosteric agonism .

Table 3: Sphingosine-1-phosphate Receptor Binding Data

Receptor SubtypeBinding AffinityKey InteractionsFunctional Activity
S1P₁Nanomolar rangeH-bonds with Arg120, Phe295Agonist activity
S1P₅Nanomolar rangeOrthosteric site bindingSelective modulation
Multiple subtypesCompetitive displacementSame site as endogenous ligandFull agonism
Thiazole derivativesVariable potencyAmphiphilic pocket recognitionReceptor activation

XLogP3

2.1

Dates

Last modified: 08-19-2023

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